molecular formula C12H19NO4 B1470129 2-(1-(Tetrahydrofuran-3-carbonyl)piperidin-4-yl)acetic acid CAS No. 1501378-65-9

2-(1-(Tetrahydrofuran-3-carbonyl)piperidin-4-yl)acetic acid

Cat. No.: B1470129
CAS No.: 1501378-65-9
M. Wt: 241.28 g/mol
InChI Key: SGNRAPGYXLQIDK-UHFFFAOYSA-N
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Description

“2-(1-(Tetrahydrofuran-3-carbonyl)piperidin-4-yl)acetic acid” is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives, including “this compound”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure of “this compound” would be based on this basic piperidine structure, with additional functional groups attached.


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives can include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . These reactions are crucial in the synthesis and functionalization of piperidine derivatives .

Scientific Research Applications

Synthesis and Structural Applications

One area of research involves the stereoselective synthesis of tetrahydropyranylacetic acid derivatives, utilizing reactions that produce (tetrahydrofuran-2-yl)acetic acids and (tetrahydropyran-2-yl)acetic acids in high yield. This method has been applied in the synthesis of natural compounds, such as the minor constituent of the glandular secretion of the civet cat, demonstrating its potential in natural product synthesis and structural complexity (Ragoussis & Theodorou, 1993).

Chemical Rearrangements and Derivative Formation

Research on the thermal degradation of compounds like 1-deoxy-1-piperidino-d-fructose has highlighted the formation of various derivatives, including piperidine acetate and piperidine amides of different acids. This study provides insights into the thermal behavior and potential pathways for generating novel compounds from piperidinyl derivatives (Mills, Baker, & Hodge, 1970).

Crystallography and Molecular Structure

The study of molecular structures through crystallography has been significant, as seen in the analysis of compounds with piperidinone, tetrahydropyridine, and benzene rings. These studies offer detailed insights into molecular conformations, essential for understanding the chemical behavior and interaction potential of such compounds (Gurbanov et al., 2009).

Electrosynthesis and Mannich Reactions

Innovations in electrosynthesis have led to the development of new Mannich bases bearing a pyrazolone moiety, showcasing the versatility of piperidinyl derivatives in synthesizing novel compounds with potential electrochemical applications. These Mannich bases have been characterized and studied for their electrochemical behavior, expanding the scope of applications in this field (Naik et al., 2013).

Pharmaceutical and Medicinal Chemistry

The synthesis of deuterium-labeled compounds, such as the CCR2 antagonist JNJ-26131300, demonstrates the role of piperidinyl derivatives in medicinal chemistry, particularly in the development and evaluation of pharmaceutical agents. This area of research emphasizes the importance of structural modification for therapeutic application and drug development (Lin, Gong, & Salter, 2022).

Mechanism of Action

It’s also possible that this compound is used as a building block in the synthesis of more complex molecules, rather than having a direct biological activity itself. For instance, piperidine derivatives are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Future Directions

The future directions in the field of piperidine derivatives involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . This includes the development of new synthesis methods, the exploration of different therapeutic applications, and the optimization of drug-like properties .

Properties

IUPAC Name

2-[1-(oxolane-3-carbonyl)piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c14-11(15)7-9-1-4-13(5-2-9)12(16)10-3-6-17-8-10/h9-10H,1-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNRAPGYXLQIDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC(=O)O)C(=O)C2CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-(Tetrahydrofuran-3-carbonyl)piperidin-4-yl)acetic acid

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